An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced clarity.
Introduction
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a protected piperidine nitrogen and a primary amino group attached to an ethyl side chain at the 4-position. This structure makes it a valuable intermediate for introducing a piperidine moiety into a target molecule, often to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The primary amino group provides a reactive handle for further chemical modifications, including amide bond formation, reductive amination, and alkylation.
This guide explores two principal and reliable synthetic strategies commencing from the readily available starting material, N-Boc-4-piperidone.
Synthesis Pathway 1: Nitrile Reduction Route
This is a widely employed and efficient two-step pathway that involves the olefination of N-Boc-4-piperidone to introduce a cyanomethylene group, followed by the reduction of both the carbon-carbon double bond and the nitrile functionality. A variation of this route involves the direct reduction of the saturated nitrile intermediate, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.
Experimental Protocols
Step 1a: Horner-Wadsworth-Emmons Reaction to form tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
This reaction utilizes a phosphonate reagent to introduce the cyanomethylene group onto the piperidone ring.
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Reagents and Materials:
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N-Boc-4-piperidone (1.0 eq)
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Diethyl cyanomethylphosphonate (1.1 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl cyanomethylphosphonate dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.
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Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.
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Step 2a: Catalytic Hydrogenation of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
This step simultaneously reduces the double bond and the nitrile group to yield the target primary amine.
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Reagents and Materials:
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tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq)
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Raney® Nickel (catalytic amount, ~10-20 wt%)
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Methanol or Ethanol
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Hydrogen gas (H₂)
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Ammonia (optional, to suppress secondary amine formation)
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Celite®
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Procedure:
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In a high-pressure hydrogenation vessel, dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in methanol or ethanol.
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If desired, saturate the solvent with ammonia gas to minimize the formation of secondary amine byproducts.
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Carefully add the Raney® Nickel catalyst to the solution under an inert atmosphere.
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Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.
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Alternative Step 2b: Reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
If the saturated nitrile, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, is used as the starting material for the reduction, the following procedures can be employed.
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Method 1: Catalytic Hydrogenation with Raney® Nickel
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The procedure is analogous to Step 2a, using tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate as the substrate.
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Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
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Reagents and Materials:
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tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
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Anhydrous Tetrahydrofuran (THF) or Diethyl ether
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Water
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15% aqueous Sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).
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Stir the resulting granular precipitate at room temperature for 1 hour.
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Filter the solid and wash thoroughly with THF or ethyl acetate.
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Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the desired amine.
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Quantitative Data
| Step | Reactants | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 1a | N-Boc-4-piperidone, Diethyl cyanomethylphosphonate | NaH, 0 °C to rt | THF | 85-95 | |
| 2a | tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | H₂, Raney® Ni, NH₃ (optional) | MeOH | 80-90 | |
| 2b (Method 1) | tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | H₂, Raney® Ni, NH₃ (optional) | MeOH | 85-95 | |
| 2b (Method 2) | tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | LiAlH₄, reflux | THF | 70-85 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Synthesis Pathway Diagram
Synthesis Pathway 2: Nitroalkane Reduction Route
This pathway involves a Henry (nitroaldol) reaction to introduce a 2-nitroethylidene side chain, which is subsequently reduced to the desired aminoethyl group.
Experimental Protocols
Step 1: Henry Reaction to form tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
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Reagents and Materials:
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tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)
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Nitromethane (excess, can be used as solvent)
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A base such as Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), or an organic base like Triethylamine (NEt₃) or DBU.
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Methanol or Ethanol
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Procedure:
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Dissolve tert-butyl 4-formylpiperidine-1-carboxylate in nitromethane or a mixture of nitromethane and a suitable solvent like methanol.
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Cool the mixture to 0 °C and add the base portion-wise or dropwise.
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Allow the reaction to stir at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) at 0 °C.
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Remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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The crude product, tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, can be used in the next step without further purification or can be purified by column chromatography.
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Step 2: Dehydration to tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate
This step is often performed in situ or as a separate step to facilitate the subsequent reduction.
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Reagents and Materials:
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tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate (1.0 eq)
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A dehydrating agent such as Acetic anhydride, Trifluoroacetic anhydride (TFAA), or Methanesulfonyl chloride (MsCl) with a base like triethylamine.
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Dichloromethane (DCM) or other suitable aprotic solvent.
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Procedure (using MsCl and NEt₃):
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Dissolve the crude nitroaldol from the previous step in DCM and cool to 0 °C.
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Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
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Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
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Quench the reaction with water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate to give tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate.
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Step 3: Reduction of the Nitrovinyl Group
The nitrovinyl intermediate can be reduced in a single step to the target aminoethyl compound.
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Reagents and Materials:
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tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (excess, ~3-4 eq)
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Anhydrous Tetrahydrofuran (THF)
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Procedure:
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To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate in THF dropwise.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC.
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Cool the reaction to 0 °C and perform a Fieser workup as described in Pathway 1, Step 2b, Method 2.
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Isolate and purify the product as previously described.
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Quantitative Data
| Step | Reactants | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 1 | tert-Butyl 4-formylpiperidine-1-carboxylate, Nitromethane | Base (e.g., NaOH, NEt₃), rt | Nitromethane/MeOH | 70-85 | |
| 2 | tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | MsCl, NEt₃, 0 °C to rt | DCM | 80-90 | |
| 3 | tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate | LiAlH₄, reflux | THF | 60-75 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Synthesis Pathway Diagram
Conclusion
The synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate can be reliably achieved through two primary synthetic routes starting from N-Boc-4-piperidone. The nitrile reduction pathway, particularly via the Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation, generally offers high yields and operational simplicity. The nitroalkane reduction route provides a viable alternative, though it involves an additional dehydration step and the use of a strong reducing agent like LiAlH₄. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available reagents, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their needs.
